2-Methyl-1,3-dithiane

Description

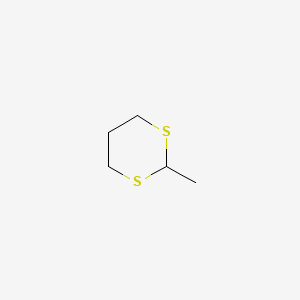

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S2/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXROTPXCYDXGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1SCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208795 | |

| Record name | 2-Methyl-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methyl-1,3-dithiane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6007-26-7 | |

| Record name | 2-Methyl-1,3-dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6007-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Dithiane, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006007267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,3-dithiane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-dithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-1,3-dithiane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6KUZ3F2ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyl-1,3-dithiane synthesis from acetaldehyde and 1,3-propanedithiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-methyl-1,3-dithiane from acetaldehyde (B116499) and 1,3-propanedithiol. This compound is a crucial intermediate in organic synthesis, primarily utilized as a masked acyl anion equivalent for the formation of carbon-carbon bonds in the Corey-Seebach reaction.[1][2] This "umpolung" or reversal of the normal electrophilic reactivity of the carbonyl carbon makes it an invaluable tool in the construction of complex molecular architectures.[1][3]

Reaction Overview

The synthesis of this compound is a classic example of a thioacetalization reaction. It involves the condensation of acetaldehyde with 1,3-propanedithiol, typically under acidic conditions, to form the cyclic thioacetal.[2][4] The reaction proceeds via the formation of a hemithioacetal intermediate, followed by the elimination of water.[2]

Overall Reaction: CH₃CHO + HS(CH₂)₃SH ⇌ C₅H₁₀S₂ + H₂O (Acetaldehyde + 1,3-Propanedithiol ⇌ this compound + Water)

Physicochemical and Spectroscopic Data

A summary of the key properties of the reactants and the final product is provided below for easy reference.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| Acetaldehyde | C₂H₄O | 44.05 | 20.2 | 0.784 | 75-07-0 |

| 1,3-Propanedithiol | C₃H₈S₂ | 108.22 | 169-171 | 1.076 | 109-80-8[3] |

| This compound | C₅H₁₀S₂ | 134.26 | 56-59 (at 3 mmHg) | 1.121 (at 25 °C) | 6007-26-7 |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 1.55 (d, 3H), 1.80-1.95 (m, 1H), 2.05-2.20 (m, 1H), 2.80-2.95 (m, 4H), 4.10 (q, 1H) |

| ¹³C NMR (CDCl₃) | δ 21.5, 25.8, 30.5 (2C), 40.1 |

| Refractive Index | n20/D 1.560 |

Reaction Mechanism and Experimental Workflow

The acid-catalyzed formation of this compound proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atoms on the protonated carbonyl carbon.

References

An In-depth Technical Guide to 2-Methyl-1,3-dithiane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and reactivity of 2-Methyl-1,3-dithiane. This versatile sulfur-containing heterocyclic compound is a valuable building block in organic synthesis, primarily serving as a masked acyl anion equivalent for the formation of carbon-carbon bonds. This guide is intended to be a detailed resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Properties of this compound

This compound is a cyclic thioacetal that presents as a clear to brown liquid under standard conditions.[1] A summary of its key physical and chemical properties is provided in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀S₂ | [1] |

| Molecular Weight | 134.26 g/mol | [1] |

| Appearance | Clear to brown liquid | [1] |

| Density | 1.121 g/mL at 25 °C | |

| Boiling Point | 66 °C at 5 Torr | |

| Refractive Index | n20/D 1.560 | |

| Solubility | Insoluble in water; soluble in alcohol. |

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 6007-26-7 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1SCCCS1 | [1] |

| InChI | InChI=1S/C5H10S2/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3 | [1] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.

¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.5 | d | CH₃ |

| ~1.8 - 2.2 | m | C5-H₂ |

| ~2.7 - 2.9 | m | C4-H₂, C6-H₂ |

| ~4.1 | q | C2-H |

¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~21 | CH₃ |

| ~26 | C5 |

| ~32 | C4, C6 |

| ~40 | C2 |

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 - 2850 | C-H stretch (alkane) |

| ~1450 | C-H bend (alkane) |

| ~1280 | C-S stretch |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of acetaldehyde (B116499) with 1,3-propanedithiol (B87085).[2]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Acetaldehyde

-

1,3-Propanedithiol

-

Lewis acid catalyst (e.g., BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid)[2]

-

Anhydrous solvent (e.g., dichloromethane, chloroform)[3]

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 1,3-propanedithiol (1.0 equivalent) dissolved in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add acetaldehyde (1.1 equivalents) to the stirred solution.

-

Add a catalytic amount of the acid catalyst dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Chemical Reactivity: The Umpolung of a Carbonyl Group

A key feature of this compound is its ability to undergo "umpolung," or the reversal of polarity of the carbonyl carbon. The C2 proton is acidic and can be removed by a strong base, such as n-butyllithium, to form a nucleophilic carbanion.[4] This nucleophile can then react with various electrophiles.

Caption: Umpolung reactivity of this compound.

Experimental Protocol: Deprotonation and Alkylation

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Electrophile (e.g., alkyl halide)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether or ethyl acetate

Procedure:

-

Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried flask.

-

Cool the solution to -40 °C to -20 °C.

-

Slowly add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature.

-

Stir the resulting solution for 1-2 hours at this temperature.

-

Cool the solution to -78 °C and add the electrophile (1.1 equivalents) dropwise.

-

Allow the reaction to stir at -78 °C for a few hours and then warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Deprotection to Regenerate the Carbonyl Group

The final step in many synthetic sequences involving this compound is the deprotection of the thioacetal to unveil the carbonyl functionality. This can be achieved using various reagents, often involving mercury(II) salts or oxidative methods.[5]

References

2-Methyl-1,3-dithiane as a Formyl Anion Equivalent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, the concept of "umpolung," or the reversal of polarity, offers a powerful strategy for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 2-methyl-1,3-dithiane as a proficient formyl anion equivalent, a cornerstone of umpolung chemistry. By temporarily inverting the inherent electrophilic nature of a carbonyl carbon into a nucleophilic center, this compound serves as a versatile building block for the formation of carbon-carbon bonds, enabling synthetic routes to a diverse array of valuable compounds, including α-hydroxy ketones and other intricate motifs found in natural products and pharmaceuticals. This document details the underlying principles, experimental protocols, and practical applications of this essential synthetic tool.

Introduction: The Concept of Umpolung and the Corey-Seebach Reaction

The carbonyl group is a fundamental functional group in organic chemistry, characterized by an electrophilic carbon atom susceptible to attack by nucleophiles. The German term "umpolung" describes the strategic reversal of this polarity, transforming the carbonyl carbon into a nucleophilic species.[1] This inversion of reactivity is most famously exploited in the Corey-Seebach reaction, which utilizes 1,3-dithianes as masked acyl anions.[2][3]

The key to this transformation lies in the increased acidity of the protons at the C-2 position of the 1,3-dithiane (B146892) ring (pKa ≈ 31), a consequence of stabilization by the adjacent sulfur atoms.[4] Treatment with a strong base, such as n-butyllithium, readily generates a nucleophilic carbanion. This lithiated dithiane can then react with a variety of electrophiles. A subsequent deprotection step unmasks the carbonyl group, revealing a new ketone or aldehyde.[5]

This compound, a substituted dithiane, serves as a masked equivalent of an acyl anion, providing a direct route to methyl ketones or more complex ketones after reaction with an electrophile and subsequent hydrolysis.

Synthesis and Reactivity of this compound

The general workflow for the utilization of this compound as a formyl anion equivalent involves three primary stages: formation of the lithiated species, reaction with an electrophile, and deprotection to unveil the carbonyl functionality.

Formation of 2-Lithio-2-methyl-1,3-dithiane

The crucial first step is the deprotonation of this compound to form the corresponding nucleophilic anion. This is typically achieved by treatment with a strong organolithium base in an anhydrous aprotic solvent at low temperatures.

Reaction with Electrophiles

The generated 2-lithio-2-methyl-1,3-dithiane is a potent nucleophile that readily reacts with a wide range of electrophiles, leading to the formation of new carbon-carbon bonds.[3] Common electrophiles include alkyl halides, epoxides, aldehydes, and ketones.[2][3] The reaction with aldehydes or ketones is particularly noteworthy as it provides a direct route to α-hydroxy ketones, which are valuable synthetic intermediates.[6]

Table 1: Representative Reactions of 2-Lithio-2-methyl-1,3-dithiane with Various Electrophiles

| Electrophile | Product Type | General Reaction Conditions |

| Primary Alkyl Halide (R-X) | 2-Alkyl-2-methyl-1,3-dithiane | Anhydrous THF, -78 °C to room temperature |

| Epoxide | 2-(β-Hydroxyalkyl)-2-methyl-1,3-dithiane | Anhydrous THF, -78 °C to room temperature |

| Aldehyde (R'CHO) | 2-(α-Hydroxyalkyl)-2-methyl-1,3-dithiane | Anhydrous THF, -78 °C |

| Ketone (R'R''CO) | 2-(α-Hydroxyalkyl)-2-methyl-1,3-dithiane | Anhydrous THF, -78 °C |

Deprotection of the Dithiane Moiety

The final step in this synthetic sequence is the hydrolysis of the dithiane group to regenerate the carbonyl functionality. This deprotection can be challenging due to the stability of the S,S-acetal.[2] Various methods have been developed, with the use of mercury(II) salts, such as mercury(II) chloride (HgCl₂) with calcium carbonate (CaCO₃), being a common and effective approach.[4] Other reagents, including N-halosuccinimides and oxidative systems, have also been employed.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol for the Lithiation of this compound

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry ice/acetone or similar cooling bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.2 M).

-

Cool the solution to -40 °C in a cooling bath.

-

Add n-butyllithium (1.05 equiv.) dropwise to the stirred solution, ensuring the internal temperature does not exceed -30 °C.

-

Stir the resulting mixture at -40 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.[8]

Protocol for the Reaction of 2-Lithio-2-methyl-1,3-dithiane with an Aldehyde

Materials:

-

Solution of 2-lithio-2-methyl-1,3-dithiane in THF (from Protocol 3.1)

-

Aldehyde (1.0 equiv.) dissolved in anhydrous THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Cool the freshly prepared solution of 2-lithio-2-methyl-1,3-dithiane to -78 °C.

-

Add the solution of the aldehyde in anhydrous THF dropwise to the dithiane solution.

-

Stir the reaction mixture at -78 °C for 2-3 hours.[9]

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol for the Deprotection of a 2-Substituted-2-methyl-1,3-dithiane

Materials:

-

2-Substituted-2-methyl-1,3-dithiane

-

Acetonitrile (B52724) and water (e.g., 9:1 v/v)

-

Mercury(II) chloride (HgCl₂) (2.2-2.5 equiv.)

-

Calcium carbonate (CaCO₃) (2.2-2.5 equiv.)

-

Celite

Procedure:

-

Dissolve the 2-substituted-2-methyl-1,3-dithiane (1.0 equiv.) in a mixture of acetonitrile and water.

-

Add mercury(II) chloride and calcium carbonate to the solution.

-

Stir the heterogeneous mixture vigorously at room temperature for 1-4 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the solid precipitate.

-

Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extract the aqueous layer with the organic solvent (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

-

Purify the product by flash column chromatography or recrystallization.

Applications in Complex Molecule Synthesis

The utility of this compound as a formyl anion equivalent is highlighted in its application in the total synthesis of complex natural products. A notable example is the synthesis of the marine natural product (-)-Hennoxazole A. In this synthesis, the lithium anion of this compound is reacted with (S)-epichlorohydrin in a key fragment coupling step, demonstrating high regioselectivity where the dithiane anion attacks the less sterically hindered carbon of the epoxide.[10]

Table 2: Yields for the Synthesis of a Key Intermediate of (-)-Hennoxazole A

| Reactants | Product | Yield |

| 2-Lithio-2-methyl-1,3-dithiane + (S)-epichlorohydrin | Key Intermediate for (-)-Hennoxazole A | Not explicitly stated, but the reaction is a key step in a successful total synthesis. |

Conclusion

This compound has established itself as a reliable and versatile reagent in the synthetic organic chemist's toolbox for effecting umpolung chemistry. Its ability to serve as a masked acyl anion allows for the straightforward synthesis of methyl ketones and more elaborate structures through carbon-carbon bond formation with a diverse range of electrophiles. The Corey-Seebach reaction, utilizing reagents like this compound, provides access to valuable synthons such as α-hydroxy ketones that are not readily accessible through traditional synthetic methods. While the deprotection step can require harsh conditions, the overall synthetic utility and the strategic advantage of polarity inversion make this compound an indispensable tool for the construction of complex molecules relevant to research, and drug development.

References

- 1. dnmfaizpur.org [dnmfaizpur.org]

- 2. Corey-Seebach Reaction [organic-chemistry.org]

- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Umpolung Reactivity of 2-Methyl-1,3-dithiane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the umpolung (polarity inversion) reactivity of 2-methyl-1,3-dithiane, a cornerstone strategy in modern organic synthesis. By leveraging this dithiane as a masked acetyl anion equivalent, synthetic chemists can access valuable carbon-carbon bond formations that are otherwise challenging. This document details the underlying principles, reaction scope, quantitative data, and explicit experimental protocols for its application.

Core Concept: Umpolung and the Acyl Anion Equivalent

In standard organic chemistry, the carbon atom of a carbonyl group is inherently electrophilic. The term "umpolung," introduced by Corey and Seebach, describes the strategic reversal of this polarity, transforming an electrophilic center into a nucleophilic one.[1][2] The most prominent application of this concept is the use of 1,3-dithianes as "masked" acyl anions.[3][4]

This compound, the thioacetal of acetaldehyde, is a key reagent in this class.[2] The protons on the carbon atom situated between the two sulfur atoms (the C-2 position) are significantly more acidic (pKa ≈ 31) than typical methylene (B1212753) protons.[1][5] This increased acidity, attributed to the polarizability of sulfur and the inductive effect of the two electronegative sulfur atoms, allows for facile deprotonation by a strong base, such as n-butyllithium (n-BuLi), to generate a stabilized carbanion: 2-lithio-2-methyl-1,3-dithiane.[1][6] This lithiated species is a potent nucleophile and serves as a synthetic equivalent of an acetyl anion, enabling reactions with a wide array of electrophiles.[3][7]

General Reaction Workflow

The synthetic utility of this compound is typically realized in a three-stage process:

-

Thioacetal Formation: Acetaldehyde is reacted with 1,3-propanedithiol, usually in the presence of a Lewis acid catalyst, to form this compound.[1]

-

Deprotonation and Nucleophilic Attack: The dithiane is deprotonated at the C-2 position using a strong base (e.g., n-BuLi) to form the nucleophilic 2-lithio-2-methyl-1,3-dithiane. This anion is then reacted with a suitable electrophile to form a 2-methyl-2-substituted-1,3-dithiane.[3][8]

-

Deprotection (Hydrolysis): The dithiane group is cleaved to unveil the final ketone product. This is commonly achieved using reagents with a high affinity for sulfur, such as mercury(II) salts (e.g., HgCl₂).[1][9]

Reactivity and Scope

The 2-lithio-2-methyl-1,3-dithiane anion is a versatile nucleophile that reacts efficiently with a broad spectrum of electrophiles.[3][6] This versatility allows for the synthesis of a diverse range of methyl ketones and related structures.

Data Presentation

The following table summarizes representative reactions of 2-lithio-2-methyl-1,3-dithiane with various electrophiles, highlighting the broad applicability and typical yields of these transformations.

| Electrophile | Reagent/Conditions | Product Type (Post-Hydrolysis) | Yield (%) | Reference |

| 1,2-dichloro-2-butene | n-BuLi, THF | α,β-Unsaturated Methyl Ketone | 75 | [8] |

| (S)-Epichlorohydrin | n-BuLi, THF, -78 °C to RT | β-Hydroxy Methyl Ketone | High | N/A |

| Steroidal Spiro-17β-epoxide | n-BuLi, THF, 0 °C, 2 days | β-Hydroxy Methyl Ketone | ~87 | N/A |

| Primary Alkyl Benzenesulfonates | n-BuLi, THF/Hexane, RT, 24h | Methyl Ketone | High | [10] |

| Aldehydes / Ketones | n-BuLi, THF, low temp. | α-Hydroxy Methyl Ketone | Good-High | [3][5] |

| α,β-Unsaturated Ketones (e.g., Chalcone) | n-BuLi, THF, -78 °C | 1,4-Diketone | 62-96 | [11] |

Note: Yields are for the C-C bond formation step unless otherwise specified and can vary based on substrate and specific conditions.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.

Protocol 1: Formation of 2-Lithio-2-methyl-1,3-dithiane

This procedure describes the in situ generation of the nucleophilic acetyl anion equivalent.

-

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Argon or Nitrogen gas supply

-

Dry glassware and magnetic stir bar

-

-

Procedure:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

-

Under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the dithiane in anhydrous THF to a concentration of 0.1-0.5 M.

-

Cool the solution to -40 °C to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

-

Slowly add a solution of n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Stir the resulting colorless to pale yellow solution at this temperature for 1-2 hours to ensure complete formation of the lithiated species. The solution of 2-lithio-2-methyl-1,3-dithiane is now ready for reaction with an electrophile.[12]

-

Protocol 2: Reaction with an Epoxide Electrophile

This protocol is adapted from a procedure used in steroid synthesis and demonstrates the regioselective opening of an epoxide ring.

-

Materials:

-

Freshly prepared solution of 2-lithio-2-methyl-1,3-dithiane in THF (from Protocol 1)

-

Epoxide substrate (e.g., steroidal spiroepoxide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate (B1210297) for extraction

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To the freshly prepared solution of 2-lithio-2-methyl-1,3-dithiane (6.0 eq) at -20 °C, add a solution of the epoxide (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to 0 °C and stir for 48 hours under an inert atmosphere.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by preparative layer chromatography (p.l.c.) or column chromatography.

-

Protocol 3: Deprotection to form the Methyl Ketone

This protocol describes the hydrolysis of the dithiane group to regenerate the carbonyl functionality using mercury(II) chloride.

-

Materials:

-

2-Methyl-2-substituted-1,3-dithiane

-

Acetonitrile (B52724) (CH₃CN) and Water

-

Mercury(II) chloride (HgCl₂)

-

Calcium carbonate (CaCO₃)

-

Celite

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

-

Procedure:

-

Dissolve the dithiane-protected compound (1.0 eq) in a mixture of acetonitrile and water (typically a 9:1 v/v ratio).

-

Add mercury(II) chloride (2.2-2.5 eq) and calcium carbonate (2.2-2.5 eq) to the solution.[9]

-

Stir the heterogeneous mixture vigorously at room temperature or with gentle heating (reflux).[1] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically a few hours to overnight), dilute the mixture with an organic solvent and filter through a pad of Celite to remove the mercury salts.

-

Wash the filter cake with additional organic solvent.

-

Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude ketone, which can be further purified if necessary.

-

Conclusion

The umpolung reactivity of this compound provides a robust and highly effective method for the synthesis of methyl ketones. By serving as a masked acetyl anion, it allows for the formation of carbon-carbon bonds with a wide variety of electrophiles, a transformation central to the construction of complex molecular architectures in academic research and industrial drug development. The reliability of the lithiation and subsequent alkylation, coupled with established deprotection protocols, solidifies its role as an indispensable tool in the synthetic chemist's arsenal.

References

- 1. benchchem.com [benchchem.com]

- 2. rjstonline.com [rjstonline.com]

- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 4. dnmfaizpur.org [dnmfaizpur.org]

- 5. Corey-Seebach Reaction [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. benchchem.com [benchchem.com]

- 10. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]

- 11. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Corey-Seebach Reaction: Mechanism and Application of 2-Methyl-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

The Corey-Seebach reaction stands as a cornerstone in modern organic synthesis, providing a powerful method for carbon-carbon bond formation through the concept of "umpolung," or the reversal of polarity. This guide offers a detailed exploration of the reaction's mechanism, with a specific focus on the use of 2-methyl-1,3-dithiane as a pro-nucleophile. By transforming the typically electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent, this reaction opens synthetic pathways to a wide array of valuable molecules.[1][2]

The Principle of Umpolung

In standard organic chemistry, the carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The Corey-Seebach reaction ingeniously inverts this reactivity. By converting an aldehyde into a 1,3-dithiane, the proton at the C2 position becomes sufficiently acidic (pKa ≈ 31) to be removed by a strong base. This deprotonation generates a stabilized carbanion, a potent nucleophile that serves as a masked acyl anion.[3]

The Reaction Mechanism with this compound

The Corey-Seebach reaction using this compound as a substrate proceeds through several key steps:

-

Step 1: Formation of this compound: The reaction is initiated by the formation of the dithiane from propanal and 1,3-propanedithiol (B87085), typically catalyzed by a Lewis acid.

-

Step 2: Deprotonation to form 2-Lithio-2-methyl-1,3-dithiane: The crucial umpolung step involves the deprotonation of the C2 proton of this compound using a strong base, most commonly n-butyllithium (n-BuLi), at low temperatures. This generates the nucleophilic 2-lithio-2-methyl-1,3-dithiane.

-

Step 3: Alkylation with an Electrophile: The generated carbanion readily reacts with a wide range of electrophiles, such as alkyl halides, epoxides, aldehydes, and ketones, to form a new carbon-carbon bond.[2]

-

Step 4: Hydrolysis of the Dithiane: The final step is the hydrolysis of the 2,2-disubstituted dithiane to unveil the ketone product. This is often achieved using mercury(II) salts, which have a high affinity for sulfur.[3]

Experimental Workflow

A typical experimental workflow for the Corey-Seebach reaction is a multi-step process that requires anhydrous conditions for the lithiation and alkylation steps.

Quantitative Data

The yields of the Corey-Seebach reaction are generally high, though they can vary depending on the specific substrates and electrophiles used. The following tables summarize representative yields for key steps of the reaction.

Table 1: Yields of Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates [4]

| Dithiane Substrate | Electrophile (Arenesulfonate) | Product | Yield (%) |

| 1,3-Dithiane | n-Hexyl benzenesulfonate | 2-(n-Hexyl)-1,3-dithiane | 85 |

| 1,3-Dithiane | n-Octyl benzenesulfonate | 2-(n-Octyl)-1,3-dithiane | 90 |

| 2-Phenyl-1,3-dithiane | n-Butyl benzenesulfonate | 2-Phenyl-2-(n-butyl)-1,3-dithiane | 88 |

| 2-Phenyl-1,3-dithiane | n-Hexyl benzenesulfonate | 2-Phenyl-2-(n-hexyl)-1,3-dithiane | 92 |

Table 2: Yields for Deprotection of 1,3-Dithianes using Mercury(II) Nitrate Trihydrate [5][6]

| Substrate | Product | Time (min) | Yield (%) |

| 2-(3-Nitrophenyl)-1,3-dithiane | 3-Nitrobenzaldehyde | 2 | 95 |

| 2-(4-Bromophenyl)-2-methyl-1,3-dithiane | 4-Bromoacetophenone | 2 | 92 |

| 2-(4-Chlorophenyl)-1,3-dithiane | 4-Chlorobenzaldehyde | 2 | 90 |

| 2-(n-Hexyl)-1,3-dithiane | Heptanal | 1 | 96 |

Experimental Protocols

The following are generalized protocols for the key steps in the Corey-Seebach reaction with this compound.

Protocol 1: Synthesis of this compound

This procedure is adapted from a general method for the synthesis of 1,3-dithianes.[7]

-

To a stirred solution of propanal (1 equivalent) in a suitable solvent such as chloroform, add 1,3-propanedithiol (1.1 equivalents).

-

Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with an aqueous solution of a weak base (e.g., NaHCO₃).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield this compound.

Protocol 2: Lithiation and Alkylation of this compound

This protocol is a general procedure for the lithiation and alkylation of 2-substituted-1,3-dithianes.[8]

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution. The formation of the 2-lithio-2-methyl-1,3-dithiane may be indicated by a color change.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add a solution of the electrophile (1-1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting 2,2-disubstituted-1,3-dithiane by column chromatography.

Protocol 3: Hydrolysis of the 2,2-Disubstituted-1,3-dithiane

This protocol describes a common method for the deprotection of dithianes to regenerate the carbonyl group.[3]

-

Dissolve the purified 2,2-disubstituted-1,3-dithiane (1 equivalent) in a mixture of acetonitrile (B52724) and water (e.g., 9:1 v/v).

-

Add mercury(II) chloride (HgCl₂) (2.2-2.5 equivalents) and calcium carbonate (CaCO₃) (2.2-2.5 equivalents) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the mercury salts.

-

Concentrate the filtrate and partition the residue between water and an organic solvent.

-

Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude ketone by column chromatography or distillation.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific substrates and scales. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood. Mercury compounds are highly toxic and require special handling and disposal procedures.

References

- 1. benchchem.com [benchchem.com]

- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 3. Corey-Seebach Reaction [organic-chemistry.org]

- 4. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Methyl-1,3-dithiane: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for 2-Methyl-1,3-dithiane (CAS No. 6007-26-7), a key intermediate in organic synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are intended to support researchers, scientists, and professionals in the fields of chemical research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Data

Solvent: Chloroform-d (B32938) (CDCl₃) Frequency: Not specified in the primary public data.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 1H | H-2 |

| ~2.8-3.0 | Multiplet | 4H | H-4, H-6 |

| ~1.8-2.2 | Multiplet | 2H | H-5 |

| ~1.5 | Doublet | 3H | -CH₃ |

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: Not specified in the primary public data.

| Chemical Shift (δ) ppm | Assignment |

| ~40.0 | C-2 |

| ~32.0 | C-4, C-6 |

| ~25.0 | C-5 |

| ~21.0 | -CH₃ |

Infrared (IR) Spectroscopy Data

Technique: Neat (thin film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1280 | Medium | C-S stretch |

| ~950 | Medium | C-S stretch |

Mass Spectrometry (MS) Data

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 134 | High | [M]⁺ (Molecular Ion) |

| 119 | Medium | [M - CH₃]⁺ |

| 74 | High | [C₃H₆S]⁺ |

Experimental Protocols

The data presented in this guide are compiled from publicly available spectral databases. The following sections describe the general methodologies typically employed for the acquisition of such spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving a small amount of the neat liquid in a deuterated solvent, typically chloroform-d (CDCl₃), within an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The NMR tube is then placed into the spectrometer.

For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. The data is then processed, which includes Fourier transformation, phase correction, and baseline correction, to yield the final spectrum.

Infrared (IR) Spectroscopy

For a neat liquid sample, a drop of this compound is placed between two salt plates (typically NaCl or KBr) to create a thin film.[1] The plates are then mounted in a sample holder and placed in the beam path of the IR spectrometer. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor, as well as any absorptions from the plates themselves. The spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.[2][3][4][5] The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities as it passes through a capillary column. The separated components then enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron impact (EI). This process fragments the molecules into characteristic patterns. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each fragment.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Spectroscopic Analysis Workflow.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dem.ri.gov [dem.ri.gov]

- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

The Genesis of Acyl Anion Equivalents: A Technical Guide to the Discovery and History of 2-Substituted 1,3-Dithianes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery and historical development of 2-substituted 1,3-dithianes, a class of organosulfur compounds that revolutionized organic synthesis. The introduction of the dithiane functionality as a masked carbonyl group, and its subsequent deprotonation to form a nucleophilic acyl anion equivalent, addressed a long-standing challenge in synthetic chemistry. This innovation, pioneered by E.J. Corey and Dieter Seebach, unlocked novel pathways for carbon-carbon bond formation and the construction of complex molecular architectures, with enduring implications for natural product synthesis and drug discovery.

The Concept of "Umpolung": Reversing Chemical Reactivity

The chemistry of 2-substituted 1,3-dithianes is fundamentally rooted in the concept of umpolung , a German term meaning "polarity inversion."[1][2] In typical organic reactions, the carbonyl carbon is electrophilic due to the electronegativity of the adjacent oxygen atom, making it susceptible to attack by nucleophiles. The umpolung strategy, introduced by Corey and Seebach, sought to reverse this inherent reactivity, transforming the carbonyl carbon into a nucleophilic species—an acyl anion equivalent.[1][2] This conceptual shift opened up a new realm of synthetic possibilities, allowing for the formation of carbon-carbon bonds that were previously inaccessible through conventional methods.

The logical relationship of the umpolung concept is illustrated in the diagram below.

The Corey-Seebach Reaction: A Paradigm Shift in Synthesis

The practical realization of the umpolung concept for carbonyl compounds was achieved through the development of the Corey-Seebach reaction .[3][4] This powerful synthetic methodology involves three key steps:

-

Formation of the 1,3-Dithiane: An aldehyde is reacted with 1,3-propanedithiol (B87085) in the presence of a Lewis acid catalyst to form a stable 1,3-dithiane.[5] This step effectively "masks" the carbonyl group.

-

Deprotonation to Form the Acyl Anion Equivalent: The acidic proton at the C-2 position of the 1,3-dithiane is abstracted by a strong base, typically n-butyllithium, to generate the 2-lithio-1,3-dithiane.[3][4] This species behaves as a potent nucleophile.

-

Reaction with Electrophiles and Deprotection: The 2-lithio-1,3-dithiane reacts with a wide range of electrophiles (e.g., alkyl halides, epoxides, other carbonyl compounds) to form a 2-substituted 1,3-dithiane.[3][4] Subsequent hydrolysis of the dithiane, often using mercury(II) salts, regenerates the carbonyl group, yielding a ketone or other functionalized carbonyl compound.[4]

The overall workflow of the Corey-Seebach reaction is depicted below.

Quantitative Data Summary

The versatility of the Corey-Seebach reaction is demonstrated by its application to a wide range of substrates. The following tables summarize representative yields for the key steps of this synthetic sequence.

Table 1: Synthesis of 2-Substituted 1,3-Dithianes from Aldehydes

| Aldehyde | Electrophile | Product | Yield (%) | Reference |

| Benzaldehyde (B42025) | Benzyl (B1604629) chloride | 2-Benzyl-2-phenyl-1,3-dithiane | 85-90 | --INVALID-LINK-- |

| Acetaldehyde | n-Butyl bromide | 2-n-Butyl-2-methyl-1,3-dithiane | 80-85 | --INVALID-LINK-- |

| Isovaleraldehyde | Isopropyl bromide | 2-Isopropyl-2-isobutyl-1,3-dithiane | 75-80 | --INVALID-LINK-- |

| Cyclohexanecarboxaldehyde | Methyl iodide | 2-Cyclohexyl-2-methyl-1,3-dithiane | 90 | --INVALID-LINK-- |

Table 2: Hydrolysis of 2-Substituted 1,3-Dithianes to Ketones

| 2-Substituted 1,3-Dithiane | Hydrolysis Reagent | Product | Yield (%) | Reference |

| 2-Benzyl-2-phenyl-1,3-dithiane | Mercury(II) chloride, Cadmium carbonate | Benzyl phenyl ketone | 85-90 | --INVALID-LINK-- |

| 2-n-Butyl-2-methyl-1,3-dithiane | Mercury(II) chloride, Mercury(II) oxide | 2-Heptanone | 80-85 | --INVALID-LINK-- |

| 2-Isopropyl-2-isobutyl-1,3-dithiane | Mercury(II) chloride, Water | 2,5-Dimethyl-3-hexanone | 75-80 | --INVALID-LINK-- |

| 2-Cyclohexyl-2-methyl-1,3-dithiane | N-Bromosuccinimide, Silver nitrate | Cyclohexyl methyl ketone | 92 | --INVALID-LINK-- |

Detailed Experimental Protocols

The following are detailed experimental procedures for the key steps in the synthesis of 2-substituted 1,3-dithianes, adapted from established literature protocols.

Preparation of 2-Phenyl-1,3-dithiane (B1581651)

This procedure is adapted from Organic Syntheses, Coll. Vol. 6, p. 925 (1988); Vol. 54, p. 41 (1974).

Materials:

-

Benzaldehyde (53.0 g, 0.50 mol)

-

1,3-Propanedithiol (54.1 g, 0.50 mol)

-

Boron trifluoride etherate (1.0 mL)

-

Chloroform (B151607) (250 mL)

-

Sodium hydroxide (B78521) solution, 10% (100 mL)

-

Water (2 x 100 mL)

-

Anhydrous magnesium sulfate

-

Methanol (B129727) (for recrystallization)

Procedure:

-

A solution of benzaldehyde (53.0 g, 0.50 mol) and 1,3-propanedithiol (54.1 g, 0.50 mol) in 250 mL of chloroform is placed in a 500-mL round-bottomed flask equipped with a magnetic stirrer.

-

The solution is cooled to 0°C in an ice bath, and boron trifluoride etherate (1.0 mL) is added dropwise with stirring.

-

The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.

-

The mixture is washed with 100 mL of 10% sodium hydroxide solution, followed by two 100-mL portions of water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from methanol to afford 2-phenyl-1,3-dithiane as white crystals.

Preparation of 2-Lithio-2-phenyl-1,3-dithiane and Alkylation with Benzyl Chloride

This procedure is adapted from Organic Syntheses, Coll. Vol. 6, p. 925 (1988); Vol. 54, p. 41 (1974).

Materials:

-

2-Phenyl-1,3-dithiane (39.2 g, 0.20 mol)

-

Anhydrous tetrahydrofuran (B95107) (THF) (400 mL)

-

n-Butyllithium (1.6 M in hexane, 131 mL, 0.21 mol)

-

Benzyl chloride (26.5 g, 0.21 mol)

-

Aqueous ammonium (B1175870) chloride solution, saturated (200 mL)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 2-phenyl-1,3-dithiane (39.2 g, 0.20 mol) in 400 mL of anhydrous THF is placed in a 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

-

The solution is cooled to -20°C in a dry ice-acetone bath.

-

n-Butyllithium (131 mL of a 1.6 M solution in hexane, 0.21 mol) is added dropwise over 30 minutes, maintaining the temperature below -15°C.

-

The resulting orange-red solution is stirred at -20°C for 2 hours.

-

A solution of benzyl chloride (26.5 g, 0.21 mol) in 50 mL of anhydrous THF is added dropwise over 30 minutes, keeping the temperature below -15°C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 200 mL of saturated aqueous ammonium chloride solution.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to give crude 2-benzyl-2-phenyl-1,3-dithiane.

Hydrolysis of 2-Benzyl-2-phenyl-1,3-dithiane to Benzyl Phenyl Ketone

This procedure is adapted from Organic Syntheses, Coll. Vol. 6, p. 925 (1988); Vol. 54, p. 41 (1974).

Materials:

-

Crude 2-benzyl-2-phenyl-1,3-dithiane (from the previous step)

-

Mercury(II) chloride (108.6 g, 0.40 mol)

-

Cadmium carbonate (70.0 g, 0.40 mol)

-

Acetonitrile (B52724) (800 mL)

-

Water (200 mL)

-

Diethyl ether

-

Sodium bicarbonate solution, saturated

-

Brine

Procedure:

-

A mixture of crude 2-benzyl-2-phenyl-1,3-dithiane, mercury(II) chloride (108.6 g, 0.40 mol), and cadmium carbonate (70.0 g, 0.40 mol) in 800 mL of acetonitrile and 200 mL of water is refluxed with vigorous stirring for 4 hours.

-

The mixture is cooled to room temperature and filtered through a bed of Celite.

-

The filtrate is extracted with diethyl ether.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The residue is purified by distillation or recrystallization to yield benzyl phenyl ketone.

Applications in Drug Discovery and Development

The ability to construct complex carbon skeletons with high efficiency and stereocontrol has made 1,3-dithiane chemistry a valuable tool in the synthesis of natural products and medicinally relevant molecules.[6] While initially employed for the total synthesis of complex natural products, the principles of dithiane-based umpolung have been extended to the construction of compound libraries for high-throughput screening and the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

The logical workflow for the application of 1,3-dithianes in the synthesis of a focused compound library for SAR studies is outlined below.

References

- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. scispace.com [scispace.com]

- 5. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

Unraveling the Conformational Landscape of 2-Methyl-1,3-dithiane: A Theoretical and Spectroscopic Guide

For Immediate Release

This technical guide provides an in-depth analysis of the conformational preferences of 2-Methyl-1,3-dithiane, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. By integrating theoretical calculations with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, this document offers a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Findings: The Equatorial Preference of the 2-Methyl Group

The conformational analysis of this compound is centered around the orientation of the methyl group at the C2 position of the dithiane ring. The six-membered 1,3-dithiane (B146892) ring predominantly adopts a chair conformation to minimize torsional strain. In this chair form, the 2-methyl substituent can occupy either an axial or an equatorial position. Theoretical calculations and experimental evidence overwhelmingly indicate that the equatorial conformation is significantly more stable than the axial conformation.

This preference is primarily attributed to steric hindrance. In the axial orientation, the methyl group experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C4 and C6 positions of the ring. These steric clashes destabilize the axial conformer. In contrast, the equatorial position places the methyl group away from these axial hydrogens, resulting in a lower energy and more stable conformation.

While the anomeric effect, a stereoelectronic phenomenon that can favor axial conformations for electronegative substituents in heterocyclic rings, is a factor in 1,3-dithiane systems, the steric bulk of the methyl group is the dominant factor in determining the conformational equilibrium of this compound.[1][2][3]

Quantitative Conformational Analysis

The energy difference between the axial and equatorial conformers is a key quantitative measure of conformational preference. This value, often referred to as the "A-value" in cyclohexane (B81311) systems, represents the Gibbs free energy difference (ΔG°) for the axial-to-equatorial equilibrium. For this compound, the equatorial conformer is favored. While a precise, experimentally determined A-value for the 2-methyl group in 1,3-dithiane is not as commonly cited as for cyclohexane, computational studies provide valuable insights into this energy difference. It is established that conformational energies in 1,3-dithianes are generally smaller than in analogous 1,3-dioxanes due to the longer carbon-sulfur bond lengths, which can reduce steric interactions to some extent.

Table 1: Calculated Conformational Energies and Structural Parameters

The following table summarizes typical quantitative data obtained from theoretical calculations for the axial and equatorial conformers of this compound. These values are representative of results obtained using Density Functional Theory (DFT) with a B3LYP functional and a 6-31G* basis set.

| Parameter | Equatorial Conformer | Axial Conformer |

| Relative Energy (kcal/mol) | 0.00 | > 1.7 (estimated) |

| C2-S1 Bond Length (Å) | ~1.82 | ~1.82 |

| C2-S3 Bond Length (Å) | ~1.82 | ~1.82 |

| S1-C2-S3 Bond Angle (°) | ~112 | ~112 |

| C2-C(methyl) Bond Length (Å) | ~1.54 | ~1.54 |

| Dihedral Angle (S1-C6-C5-C4) | ~58° | ~58° |

Note: The relative energy for the axial conformer is an estimate based on the well-established A-value of a methyl group in cyclohexane and the understanding that steric interactions are the primary destabilizing factor.

Experimental Protocols for Conformational Analysis

The theoretical predictions are corroborated by experimental techniques, primarily NMR spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, both ¹H and ¹³C NMR are employed.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration typically ranging from 5 to 20 mg/mL.

-

¹H NMR Spectroscopy:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.

-

The chemical shifts (δ) and coupling constants (J) of the protons are analyzed. The chemical shift of the proton at C2 is particularly informative. In the equatorial conformer, this proton is in an axial position and typically appears at a different chemical shift compared to the corresponding proton in the axial conformer (which would be equatorial).

-

The coupling constants between the C2 proton and the protons on the adjacent carbons (C4 and C6) can also provide conformational information. The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle, as described by the Karplus equation.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum provides information on the chemical environment of each carbon atom.[4] The chemical shifts of the ring carbons, particularly C2, C4, and C6, are sensitive to the conformation.

-

In cases of slow ring inversion (at low temperatures), separate signals for the axial and equatorial conformers may be observed, allowing for the determination of their relative populations and thus the conformational free energy.

-

X-ray Crystallography

X-ray crystallography provides a definitive solid-state structure of a molecule, offering precise bond lengths and angles.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The resulting structural model is then refined to obtain accurate bond lengths, bond angles, and torsion angles. For this compound, the crystal structure would be expected to show the molecule in its lowest energy conformation, which is the chair form with the methyl group in the equatorial position.

Visualizing Conformational Relationships and a Theoretical Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Conformational equilibrium of this compound.

Caption: Workflow for theoretical conformational analysis.

Conclusion

The conformational analysis of this compound demonstrates a clear preference for the equatorial orientation of the methyl group, driven primarily by the avoidance of steric strain. This fundamental understanding is crucial for predicting the reactivity and biological activity of molecules containing the 1,3-dithiane scaffold. The synergy of theoretical calculations and experimental techniques like NMR and X-ray crystallography provides a robust framework for elucidating the three-dimensional structures of such important chemical entities.

References

An In-depth Technical Guide to the Safe Handling of 2-Methyl-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methyl-1,3-dithiane, a versatile intermediate in organic synthesis. The following sections detail the hazardous properties, necessary precautions, and experimental protocols associated with this compound, ensuring its safe and effective use in a laboratory setting.

Compound Identification and Properties

This compound is a cyclic thioacetal widely employed as an acyl anion equivalent in carbon-carbon bond-forming reactions. Its physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₅H₁₀S₂ |

| Molecular Weight | 134.26 g/mol |

| CAS Number | 6007-26-7 |

| Appearance | Colorless to yellow or pale brown clear liquid |

| Boiling Point | 56-59 °C at 3 mmHg |

| Density | 1.121 g/mL at 25 °C |

| Refractive Index | n20/D 1.560 |

| Flash Point | 75 °C (167 °F) - closed cup |

Hazard Identification and Safety Precautions

While some sources report that this compound does not meet GHS hazard criteria, others indicate potential hazards.[1] It is prudent to handle this compound with care, adhering to the safety precautions outlined below.

GHS Classification and Precautionary Statements

The following table summarizes the potential GHS classifications and associated precautionary statements.

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Warning | H227: Combustible liquid[2] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/eye protection/face protection.[2] P403: Store in a well-ventilated place.[2] |

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols

The following are representative protocols for the synthesis, use, and deprotection of this compound. All procedures should be carried out in a well-ventilated fume hood, with appropriate personal protective equipment.

Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of thioacetals.

Materials:

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add a solution of 1,3-propanedithiol (1.0 equivalent) in dichloromethane.

-

Add acetaldehyde (1.1 equivalents) to the stirred solution.

-

Cool the reaction mixture in an ice bath and slowly add a catalytic amount of boron trifluoride etherate (e.g., 0.05-0.1 equivalents) dropwise.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Alkylation of this compound (Acyl Anion Equivalent)

This protocol outlines the deprotonation of this compound to form a nucleophilic carbanion, followed by reaction with an alkyl halide.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add a solution of the alkyl halide (1.1 equivalents) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Deprotection of 2-Alkyl-1,3-dithianes

This protocol describes the hydrolysis of the dithiane group to regenerate the carbonyl functionality, using mercury(II) chloride.

Materials:

-

2-Alkyl-1,3-dithiane derivative

-

Acetonitrile (B52724) (CH₃CN)

-

Water (H₂O)

-

Mercury(II) chloride (HgCl₂)

-

Calcium carbonate (CaCO₃)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the 2-alkyl-1,3-dithiane derivative (1.0 equivalent) in a mixture of acetonitrile and water (typically a 9:1 to 4:1 ratio).

-

Add mercury(II) chloride (4.0 equivalents) and calcium carbonate (4.0 equivalents) to the solution.

-

Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove insoluble mercury salts.

-

Extract the filtrate with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, distillation, or recrystallization to yield the desired carbonyl compound.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows for the safe and effective handling of this compound.

Caption: General safe handling workflow for this compound.

Caption: Synthetic pathway from this compound to a methyl ketone.

References

An In-depth Technical Guide to 2-Methyl-1,3-dithiane: Commercial Availability, Synthesis, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-1,3-dithiane, a versatile sulfur-containing heterocyclic compound with significant applications in organic synthesis. The document details its commercial availability, key suppliers, and physicochemical properties. A detailed experimental protocol for its synthesis via the acid-catalyzed reaction of acetaldehyde (B116499) with 1,3-propanedithiol (B87085) is provided. Furthermore, this guide explores the pivotal role of this compound as a masked acyl anion equivalent, with in-depth protocols for its deprotonation to form the 2-lithio-2-methyl-1,3-dithiane anion and its subsequent reaction with electrophiles. Various methods for the deprotection of the dithiane moiety to regenerate the carbonyl group are also thoroughly discussed. This guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the utility of this important synthetic building block.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers worldwide, ensuring a stable supply for research and development purposes. It is typically offered in various purities and quantities to suit different laboratory and industrial needs.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Available Purities | Available Quantities |

| Sigma-Aldrich (Merck) | 99% | 5g, 25g |

| Thermo Fisher Scientific (Alfa Aesar) | 98% | 1g, 5g, 25g[1] |

| 3B Pharmachem (Wuhan) International Co.,Ltd. | Custom | Bulk |

| Shanghai Hanhong Scientific Co.,Ltd. | 98% min (NMR) | Gram to Kilogram scale |

| Smolecule | In Stock | Research quantities[2] |

| Robinson Brothers | Inquire for details | Inquire for details[3] |

| LookChem | Various | Gram to Kilogram scale[4] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in the laboratory.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6007-26-7 | [5][6] |

| Molecular Formula | C₅H₁₀S₂ | [5][6] |

| Molecular Weight | 134.26 g/mol | [2][5] |

| Appearance | Clear colorless to yellow or pale brown liquid | [6] |

| Boiling Point | 56-59 °C at 3 mmHg | [5] |

| Density | 1.121 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.560 | [5] |

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 1.62 (d, 3H), 1.80-2.20 (m, 2H), 2.75-3.00 (m, 4H), 4.15 (q, 1H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 21.5, 25.6, 30.4 (2C), 41.8 | [7] |

Experimental Protocols

The synthetic utility of this compound is centered around its role as a masked acetaldehyde anion. The following protocols detail its synthesis, its conversion to a nucleophilic species, and its subsequent deprotection.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed condensation of acetaldehyde with 1,3-propanedithiol.[8]

Materials:

-

Acetaldehyde

-

1,3-Propanedithiol

-

Boron trifluoride etherate (BF₃·OEt₂) or another suitable Lewis acid

-

Dichloromethane (B109758) (CH₂Cl₂) or another suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add a solution of 1,3-propanedithiol (1.0 equivalent) in dichloromethane.

-

Add acetaldehyde (1.1 equivalents) to the stirred solution.

-

Cool the reaction mixture in an ice bath and slowly add a catalytic amount of boron trifluoride etherate (e.g., 0.05-0.1 equivalents). The addition should be done dropwise as the reaction can be exothermic.

-

Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Formation of 2-Lithio-2-methyl-1,3-dithiane and Reaction with Electrophiles

The deprotonation of this compound at the C2 position generates a potent nucleophile that can react with a wide range of electrophiles, enabling the formation of new carbon-carbon bonds.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., alkyl halide, epoxide, carbonyl compound)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate (B1210297) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Formation of 2-Lithio-2-methyl-1,3-dithiane

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet, add this compound (1.0 equivalent).

-

Dissolve the dithiane in anhydrous THF (typically 0.1-0.5 M).

-

Cool the solution to -40 °C to -20 °C using a suitable cooling bath.

-